2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 6 with a cyclopropyl group and at position 2 with a 2-oxoethyl chain linked to a 4-(5-chloro-2-methylphenyl)piperazine moiety. Its structural framework is characteristic of bioactive molecules targeting neurological or oncological pathways, leveraging the piperazine group’s role in modulating receptor interactions . The cyclopropyl substituent may enhance metabolic stability compared to bulkier aromatic groups, while the 5-chloro-2-methylphenyl group on the piperazine could influence binding affinity through steric and electronic effects .
Properties
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-2-5-16(21)12-18(14)23-8-10-24(11-9-23)20(27)13-25-19(26)7-6-17(22-25)15-3-4-15/h2,5-7,12,15H,3-4,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSUPONILDGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Variations and Pharmacological Implications
The compound’s closest analogs differ in substituents on the pyridazinone core, piperazine modifications, and linker groups. Below is a comparative analysis based on evidence-derived
Critical Observations
Halogenated aryl groups (e.g., 4-chlorophenyl in ) are common in receptor-targeting agents, where chlorine enhances binding via hydrophobic interactions. The target compound’s 5-chloro-2-methylphenyl group introduces both steric (methyl) and electronic (chlorine) effects, which may fine-tune selectivity .
Piperazine Modifications: 4-Methylpiperazine (as in ) is a neutral substituent, while 4-(4-fluorophenyl)piperazine () introduces electron-withdrawing effects.
Linker Flexibility :
- Ethyl-ketone linkers (common in ) provide rigidity, whereas propyl linkers (as in ) increase conformational flexibility, which may affect binding kinetics. The target compound’s ethyl chain likely balances stability and receptor engagement .
Biological Activity Trends :
- Analogs with aryl/heteroaryl-piperazine moieties (e.g., ) showed preliminary anticancer activity, suggesting the target compound may share similar mechanisms.
- Morpholinyl substituents () are associated with improved pharmacokinetics, but the target compound’s cyclopropyl group may offer comparable metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
